4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-{[(E)-2-(2-hydroxy-2,2-diphenylacetyl)hydrazono]methyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2-hydroxy-2,2-diphenylacetyl)hydrazono]methyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate typically involves the condensation of 2-hydroxy-2,2-diphenylacetyl hydrazine with an aldehyde or ketone precursor under controlled conditions. The reaction is often carried out in an alkaline medium to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the hydrazone group, converting it into the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with target proteins, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Known for its catalytic properties in acylation reactions.
2-Hydroxy-4,5-dimethylacetophenone hydrazone: A simpler hydrazone compound with similar reactivity.
Uniqueness
4-{[(E)-2-(2-hydroxy-2,2-diphenylacetyl)hydrazono]methyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate stands out due to its complex structure, which combines multiple functional groups, enhancing its versatility in chemical reactions and potential biological activities.
Properties
Molecular Formula |
C32H30N2O8 |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C32H30N2O8/c1-38-26-17-21(15-16-25(26)42-30(35)22-18-27(39-2)29(41-4)28(19-22)40-3)20-33-34-31(36)32(37,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-20,37H,1-4H3,(H,34,36)/b33-20+ |
InChI Key |
HGNGCICOYCJDLZ-FMFFXOCNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
Origin of Product |
United States |
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